molecular formula C10H10F4S B8080857 1-Fluoro-3-propan-2-ylsulfanyl-5-(trifluoromethyl)benzene

1-Fluoro-3-propan-2-ylsulfanyl-5-(trifluoromethyl)benzene

Cat. No.: B8080857
M. Wt: 238.25 g/mol
InChI Key: BZSGEZYKXJUZRY-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 137948621 is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of Intermediate Compounds: The initial step involves the reaction of specific starting materials under controlled conditions to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the core structure of the target compound.

    Functional Group Modifications: The final steps involve the modification of functional groups to achieve the desired chemical structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. It targets particular enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism involves:

    Binding to Molecular Targets: The compound binds to specific sites on enzymes or receptors.

    Modulation of Pathways: This binding alters the activity of the target, modulating downstream signaling pathways.

    Biological Effects: The modulation of these pathways results in the observed biological effects, such as inhibition of enzyme activity or activation of receptor signaling.

Properties

IUPAC Name

1-fluoro-3-propan-2-ylsulfanyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4S/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSGEZYKXJUZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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